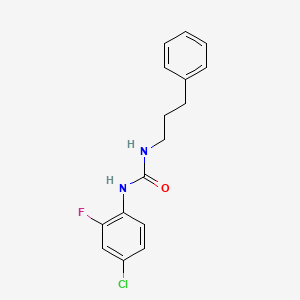![molecular formula C16H26N2O2S B4737817 1-(4-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4737817.png)
1-(4-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide
Descripción general
Descripción
1-(4-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. It is commonly referred to as MS-275 or entinostat. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory conditions.
Mecanismo De Acción
1-(4-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide exerts its biological effects by inhibiting the activity of HDACs. HDACs are enzymes that remove acetyl groups from histones, which leads to the repression of gene expression. Inhibition of HDACs by 1-(4-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide leads to the accumulation of acetylated histones, which promotes the expression of genes involved in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide depend on its target and the cellular context. In cancer cells, inhibition of HDACs by this compound leads to the upregulation of genes involved in cell cycle arrest, differentiation, and apoptosis, which in turn leads to the inhibition of cancer cell growth and proliferation. In neurological disorders, this compound has been shown to reduce neuroinflammation and improve cognitive function by regulating the expression of genes involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide in lab experiments include its specificity for HDACs, its ability to cross the blood-brain barrier, and its low toxicity. However, the limitations of using this compound in lab experiments include its poor solubility in water and its relatively high cost.
Direcciones Futuras
The future directions for research on 1-(4-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide include the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacokinetic properties. In addition, further studies are needed to elucidate the molecular mechanisms underlying its biological effects and to identify potential biomarkers for response to treatment. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which in turn promotes the expression of genes involved in the regulation of cell proliferation, differentiation, and apoptosis.
In addition to its anti-cancer properties, 1-(4-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide has also been shown to have potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-N-(3-piperidin-1-ylpropyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-15-6-8-16(9-7-15)14-21(19,20)17-10-5-13-18-11-3-2-4-12-18/h6-9,17H,2-5,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCXNNQHCVCRTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NCCCN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-fluorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4737735.png)
![1-({1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4737742.png)
![7-[(2-ethylbutanoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4737750.png)
![N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4737763.png)

![1,3-dimethyl-8-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4737773.png)

![4-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4737784.png)
![6-(4-benzyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4737785.png)
![(3-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4737789.png)
![4-methyl-1-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}-1H-pyrazole](/img/structure/B4737810.png)
![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4737824.png)
![2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]thio}ethyl phenylcarbamate](/img/structure/B4737826.png)
![ethyl 2-({[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4737832.png)